![molecular formula C15H18N4O2 B14248110 ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is further functionalized with an ethyl ester group and a pyrrolidinyl diazenyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinyl Diazenyl Group: The pyrrolidinyl diazenyl group can be introduced through a diazotization reaction, where the indole derivative is treated with nitrous acid to form a diazonium salt, followed by coupling with pyrrolidine.
Esterification: The carboxylic acid group on the indole core can be esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the diazenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the diazenyl group or other substituents on the indole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole core
Reduction Products: Reduced forms of the diazenyl group
Substitution Products: Various substituted indole derivatives
Applications De Recherche Scientifique
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to bind to specific receptors and enzymes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates and bind to active sites, modulating the activity of the target proteins. The diazenyl group may also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: This compound has a similar indole core but different substituents, leading to distinct biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities and are used in drug discovery.
Uniqueness
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole core and the pyrrolidinyl diazenyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H18N4O2 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-15(20)13-11-7-3-4-8-12(11)16-14(13)17-18-19-9-5-6-10-19/h3-4,7-8,16H,2,5-6,9-10H2,1H3/b18-17+ |
Clé InChI |
FFJQDMIQAVEMOJ-ISLYRVAYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NC2=CC=CC=C21)/N=N/N3CCCC3 |
SMILES canonique |
CCOC(=O)C1=C(NC2=CC=CC=C21)N=NN3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



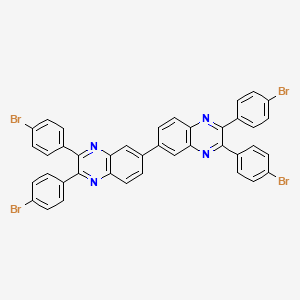
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
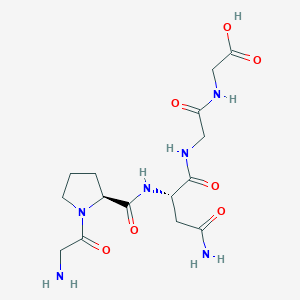
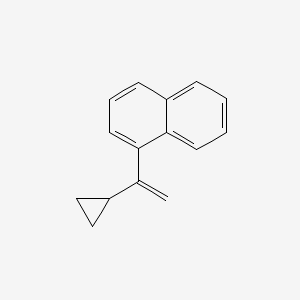

![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
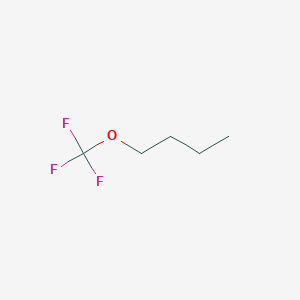

![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
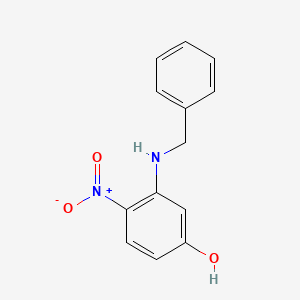

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
